molecular formula C19H22N2O5 B1381211 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide CAS No. 1432053-74-1

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide

Cat. No.: B1381211
CAS No.: 1432053-74-1
M. Wt: 358.4 g/mol
InChI Key: NBSUIUZIFBJHOJ-UHFFFAOYSA-N
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Description

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amine, hydroxyl, and ether groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(2-amino-2-oxoethyl)phenol with 3-bromopropoxybenzene under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen or nitro groups into the aromatic rings.

Scientific Research Applications

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the amine group may form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-2-oxoethyl)phenyl 4-methylbenzenesulfonate
  • 2-(4-(3-(4-Hydroxyphenoxy)-propoxy)phenyl)acetamide
  • 4-(2-Amino-2-oxoethyl)phenoxyacetic acid

Uniqueness

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Biological Activity

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O4C_{20}H_{24}N_2O_4 and features multiple functional groups, including amino, hydroxy, and acetamide moieties. These functional groups are essential for its biological interactions.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The amino and hydroxy groups can form hydrogen bonds with enzymes, modulating their activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting that this compound may share these properties .

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems.

Case Studies

  • Anti-Arthritic Activity : A study investigated the effects of related acetamides on adjuvant-induced arthritis in rats. The results indicated a significant reduction in paw edema and inflammatory markers, supporting the hypothesis that similar compounds may exert anti-arthritic effects .
  • Cancer Research : Preliminary studies have suggested that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The interaction with specific receptors may lead to apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryInhibition of IL-1 beta and TNF-alpha
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-[4-[3-[4-(2-amino-2-oxoethyl)-3-hydroxyphenoxy]propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c20-18(23)10-13-2-5-15(6-3-13)25-8-1-9-26-16-7-4-14(11-19(21)24)17(22)12-16/h2-7,12,22H,1,8-11H2,(H2,20,23)(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUIUZIFBJHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCCCOC2=CC(=C(C=C2)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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